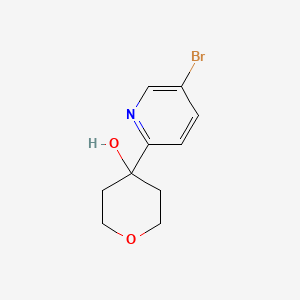

4-(5-Bromopyridin-2-yl)oxan-4-ol

Description

BenchChem offers high-quality 4-(5-Bromopyridin-2-yl)oxan-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Bromopyridin-2-yl)oxan-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(5-bromopyridin-2-yl)oxan-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c11-8-1-2-9(12-7-8)10(13)3-5-14-6-4-10/h1-2,7,13H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUCUWCMPZUKER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=NC=C(C=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206912-74-4 | |

| Record name | 4-(5-bromopyridin-2-yl)oxan-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 4-(5-Bromopyridin-2-yl)oxan-4-ol

An In-depth Technical Guide

Abstract

4-(5-Bromopyridin-2-yl)oxan-4-ol is a heterocyclic compound featuring a brominated pyridine ring linked to a tertiary alcohol on an oxane (tetrahydropyran) scaffold. Such molecules are of significant interest to the pharmaceutical industry, serving as versatile building blocks in the synthesis of more complex drug candidates.[1] The physicochemical properties of these intermediates are paramount, as they dictate their behavior in synthetic reactions, purification processes, and ultimately influence the properties of the final active pharmaceutical ingredients (APIs). This guide provides a comprehensive analysis of the core physicochemical attributes of 4-(5-Bromopyridin-2-yl)oxan-4-ol, offering both theoretical predictions and detailed, field-proven experimental protocols for their empirical determination. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of this molecule's characteristics to effectively integrate it into their research and development pipelines.

Molecular Identity and Core Physicochemical Profile

A precise understanding of a compound's fundamental properties is the cornerstone of its application in a research setting. These identifiers and properties are essential for regulatory documentation, computational modeling, and experimental design.

Table 1: Key Identifiers for 4-(5-Bromopyridin-2-yl)oxan-4-ol

| Identifier | Value | Source |

| CAS Number | 1206912-74-4 | |

| Molecular Formula | C₁₀H₁₂BrNO₂ | [2] |

| Molecular Weight | 258.11 g/mol | |

| Synonym | 4-(5-bromopyridin-2-yl)tetrahydro-2H-pyran-4-ol | |

| InChI Key | HGUCUWCMPZUKER-UHFFFAOYSA-N | [2] |

| Physical Form | Powder |

The following table summarizes key physicochemical parameters. It is critical to note that while some properties can be accurately predicted using computational models, experimental determination remains the gold standard for drug development programs.

Table 2: Summary of Physicochemical Properties

| Parameter | Predicted Value | Experimental Value | Significance in Drug Development |

| logP (Lipophilicity) | 0.9 (XlogP)[2] | TBD | Influences solubility, permeability, metabolism, and target binding.[3][4] |

| Aqueous Solubility | TBD | TBD | Critical for bioavailability and formulation development.[5] |

| pKa (Ionization) | TBD | TBD | Governs charge state at physiological pH, affecting solubility and cell penetration.[6] |

| Polar Surface Area (TPSA) | 41.5 Ų | - | Impacts membrane permeability and hydrogen bonding capacity. |

Lipophilicity: The Balance Between Solubility and Permeability

Lipophilicity, often quantified as the partition coefficient (logP) or distribution coefficient (logD), is arguably one of the most critical physicochemical properties in drug design.[3] It describes the partitioning of a compound between a lipidic (non-polar) and an aqueous (polar) phase, providing a surrogate measure for its ability to cross biological membranes. While a high logP can enhance membrane permeability, it may also lead to poor aqueous solubility, increased metabolic liability, and off-target toxicity.[4]

For ionizable molecules like 4-(5-Bromopyridin-2-yl)oxan-4-ol, the distribution coefficient (logD) is more physiologically relevant than logP because it accounts for the pH-dependent equilibrium between the ionized and non-ionized forms of the molecule. The pyridine nitrogen atom imparts basicity, meaning the compound will be protonated and more water-soluble at lower pH values. A logD measurement at a physiological pH of 7.4 (logD₇.₄) is a standard industry practice.

Experimental Protocol for logD₇.₄ Determination (Shake-Flask Method)

The shake-flask method is the universally recognized "gold standard" for determining logP and logD values due to its direct measurement of the partitioning equilibrium.[7]

Causality and Rationale:

-

Solvent System: n-Octanol is used as the organic phase because its properties are believed to mimic the lipid bilayer of cell membranes. A phosphate-buffered saline (PBS) solution at pH 7.4 is used as the aqueous phase to simulate physiological conditions.[7][8]

-

Equilibration: Vigorous shaking for a sufficient duration is essential to ensure the compound reaches a true thermodynamic equilibrium between the two immiscible phases.

-

Quantification: High-Performance Liquid Chromatography (HPLC) is employed for its sensitivity and specificity in accurately determining the compound's concentration in each phase, which is crucial for calculating the distribution coefficient.[8]

Step-by-Step Methodology:

-

Preparation: Prepare a stock solution of 4-(5-Bromopyridin-2-yl)oxan-4-ol in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM). Prepare PBS buffer at pH 7.4 and n-octanol. Pre-saturate the n-octanol with the PBS buffer and vice-versa by mixing them and allowing the phases to separate overnight.

-

Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each).

-

Spiking: Add a small aliquot of the compound's stock solution to the biphasic system. The final concentration should be low enough to avoid solubility issues in either phase.

-

Equilibration: Seal the vial and shake vigorously using a mechanical shaker at a constant temperature (e.g., 25°C) for a minimum of 2 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at high speed (e.g., 3000 x g for 15 minutes) to achieve a clean separation of the n-octanol and aqueous layers.

-

Sampling: Carefully withdraw a known volume from the center of each phase, avoiding the interface.

-

Quantification: Analyze the concentration of the compound in each sample using a validated HPLC-UV or LC-MS/MS method against a standard curve.

-

Calculation: Calculate the logD₇.₄ using the formula: logD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Caption: Workflow for thermodynamic solubility determination.

Ionization Characteristics (pKa)

The acid dissociation constant (pKa) is a measure of the strength of an acid or base. For a pharmaceutical compound, the pKa value determines the extent of its ionization at a given pH. [6]This is fundamentally important because the charged (ionized) and uncharged (neutral) forms of a molecule have drastically different properties. The neutral form is typically more lipophilic and can more easily cross cell membranes, while the ionized form is generally more water-soluble. The pyridine nitrogen in 4-(5-Bromopyridin-2-yl)oxan-4-ol is basic and will have a corresponding pKa.

Experimental Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a reliable and straightforward method for pKa determination. [9]It involves monitoring the pH of a solution as a titrant (a strong acid or base) is added incrementally. [10] Causality and Rationale:

-

Titration Curve: As a strong acid (like HCl) is added to a solution of the basic compound, the pyridine nitrogen is protonated. A plot of pH versus the volume of titrant added generates a titration curve. The midpoint of the buffer region (the flattest part of the curve) corresponds to the point where the concentrations of the protonated and non-protonated species are equal; at this half-equivalence point, the pH is equal to the pKa. [10]* Inert Atmosphere: Purging the solution with nitrogen is critical to remove dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of weak bases. [6][10]* Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) throughout the titration minimizes variations in activity coefficients, leading to a more accurate pKa determination. [6][10] Step-by-Step Methodology:

-

System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10). [10]2. Sample Preparation: Accurately weigh and dissolve a sample of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 1 mM). Add a salt like KCl to maintain constant ionic strength. [6]3. Inerting: Place the solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25°C). Purge the solution with nitrogen for 15-20 minutes before and during the titration. [6]4. Titration: Immerse the calibrated pH electrode and a magnetic stirrer in the solution. Begin stirring. Add a standardized solution of HCl (e.g., 0.1 M) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Collect more data points near the equivalence point where the pH changes most rapidly.

-

Analysis: Plot the pH versus the volume of HCl added. The pKa is the pH value at the half-equivalence point (half the volume of titrant required to reach the inflection point of the curve). [10]

Caption: Conceptual overview of API stress testing for stability assessment.

Anticipated Spectroscopic and Structural Characterization

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the three aromatic protons on the bromopyridine ring, with characteristic splitting patterns (doublets and doublets of doublets). The four methylene protons of the oxane ring would likely appear as complex multiplets in the aliphatic region. A broad singlet corresponding to the hydroxyl (-OH) proton would also be present, which would be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum would show ten distinct signals corresponding to each unique carbon atom in the molecule. This includes five signals in the aromatic region for the pyridine ring carbons and five signals in the aliphatic region (four for the oxane ring and one for the quaternary carbon C4 bearing the hydroxyl group).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of the bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. This would result in two peaks of nearly equal intensity separated by 2 Da.

Safety and Handling

Based on available supplier data, 4-(5-Bromopyridin-2-yl)oxan-4-ol is classified with the following hazards:

-

Signal Word: Warning * Pictogram: GHS07 (Exclamation Mark) * Hazard Statements:

-

H302: Harmful if swallowed * H315: Causes skin irritation * H319: Causes serious eye irritation * H335: May cause respiratory irritation

-

Handling Recommendations: Standard laboratory precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

4-(5-Bromopyridin-2-yl)oxan-4-ol presents a profile of a moderately polar, basic compound. Its predicted lipophilicity (XlogP = 0.9) suggests a favorable balance that could be advantageous in drug discovery programs, though this must be confirmed experimentally. The presence of the basic pyridine nitrogen dictates that its aqueous solubility will be highly dependent on pH. A thorough experimental investigation of its solubility, logD₇.₄, pKa, and stability, using the validated protocols outlined in this guide, is an indispensable step for any research team intending to use this molecule as a key building block. The data generated from these studies will provide the critical foundation for informed decision-making in synthetic route optimization, formulation development, and the overall progression of a drug discovery project.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

East African Community (EAC). EAC GUIDELINES ON STABILITY TESTING REQUIREMENTS FOR ACTIVE PHARMACEUTICAL INGREDIENTS (APIs) AND FINISHED PHARMACEUTICAL PRODUC. Available from: [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022). Available from: [Link]

-

Rwanda Food and Drugs Authority. Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). (2021). Available from: [Link]

-

The Royal Society of Chemistry. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2015). Available from: [Link]

-

World Health Organization (WHO). Annex 10 - ICH. Available from: [Link]

-

World Health Organization (WHO). TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2018). Available from: [Link]

-

Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Available from: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Available from: [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023). Available from: [Link]

-

American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Available from: [Link]

-

National Center for Biotechnology Information (PMC). Development of Methods for the Determination of pKa Values. Available from: [Link]

-

Cambridge MedChem Consulting. LogP/D. Available from: [Link]

-

World Health Organization (WHO). Annex 4. Available from: [Link]

-

ResearchGate. (PDF) LogP / LogD shake-flask method v1. (2024). Available from: [Link]

-

Unknown. Potentiometric Titration of an Unknown Weak Acid. Available from: [Link]

-

PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). Available from: [Link]

-

PubChemLite. 4-(5-bromopyridin-2-yl)oxan-4-ol. Available from: [Link]

-

SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available from: [Link]

-

MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP000260. (2008). Available from: [Link]

-

PubChem. 4-(5-Bromopyridin-2-yl)morpholine. Available from: [Link]

-

HETEROCYCLES. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (1999). Available from: [Link]

-

Fiveable. 4.5 Physicochemical properties - Medicinal Chemistry. (2025). Available from: [Link]

-

NIST. 4-Bromopyridine - the NIST WebBook. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

Hanson Chemical. 4-(5-Bromopyrimidin-2-yl)tetrahydro-2H-thiopyran-4-ol: Advanced Organic Compound. Available from: [Link]

- Google Patents. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.

Sources

- 1. 4-(5-Bromopyridin-2-yl)oxan-4-amine | 1862642-61-2 | Benchchem [benchchem.com]

- 2. PubChemLite - 4-(5-bromopyridin-2-yl)oxan-4-ol (C10H12BrNO2) [pubchemlite.lcsb.uni.lu]

- 3. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 4. fiveable.me [fiveable.me]

- 5. raytor.com [raytor.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

4-(5-Bromopyridin-2-yl)oxan-4-ol as a chemical intermediate

The following technical guide details the synthesis, reactivity, and application of 4-(5-Bromopyridin-2-yl)oxan-4-ol , a critical heterocyclic building block in modern drug discovery.

Role: Strategic Intermediate for Kinase Inhibitor & GPCR Ligand Synthesis Synonyms: 4-(5-Bromo-2-pyridinyl)tetrahydro-2H-pyran-4-ol; 4-(5-Bromo-2-pyridyl)-4-hydroxytetrahydropyran.

Executive Summary

4-(5-Bromopyridin-2-yl)oxan-4-ol represents a "privileged scaffold" in medicinal chemistry. It combines a pyridine core (for pi-stacking and hydrogen bonding) with a tetrahydropyran-4-ol moiety. This specific combination offers two distinct advantages over traditional cyclohexyl or phenyl analogs:

-

Physicochemical Optimization: The oxane (tetrahydropyran) ring lowers lipophilicity (LogP) and increases metabolic stability compared to a cyclohexane ring.

-

Synthetic Versatility: The molecule possesses two orthogonal reactive handles: a C5-bromine for cross-coupling (Suzuki/Buchwald) and a C4-tertiary alcohol for functional group interconversion (e.g., to amines via Ritter reaction).

This guide focuses on the regioselective synthesis of this intermediate, addressing the critical challenge of controlling lithium-halogen exchange on the 2,5-dibromopyridine precursor.

Chemical Profile & Structural Analysis[1][2]

| Property | Data |

| Molecular Formula | C₁₀H₁₂BrNO₂ |

| Molecular Weight | 258.11 g/mol |

| Physical State | White to off-white solid |

| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water. |

| pKa (Pyridine N) | ~3.5 (Estimated; reduced basicity due to Br electron withdrawal) |

| Key Pharmacophore | Pyridine Nitrogen (H-bond acceptor); Tertiary OH (H-bond donor/acceptor). |

Structural Logic

The C5-Bromine is positioned para to the pyridine nitrogen, activating it for nucleophilic aromatic substitution (

Core Synthesis: Regioselective Lithiation

The primary synthetic challenge is the selective monolithiation of 2,5-dibromopyridine. The 2-position and 5-position compete for lithium-halogen exchange.

-

Kinetic Control: The C2-bromine is activated by the adjacent nitrogen (inductive effect), making C2-lithiation kinetically favored in non-coordinating solvents.

-

Thermodynamic Control: The C5-lithio species can be thermodynamically more stable in certain coordinating solvents or at higher temperatures due to chelation effects or electronic stabilization.

The Solution: Use of non-coordinating solvents (Toluene) at low temperatures (-78°C) exclusively favors the 2-lithio intermediate, which is then trapped with tetrahydro-4H-pyran-4-one.

Experimental Workflow Diagram (DOT)

Caption: Regioselective synthesis workflow via C2-lithiation of 2,5-dibromopyridine.

Detailed Protocol

Objective: Synthesis of 4-(5-Bromopyridin-2-yl)oxan-4-ol on a 10 mmol scale.

Reagents:

-

2,5-Dibromopyridine (2.37 g, 10.0 mmol)

-

Tetrahydro-4H-pyran-4-one (1.20 g, 12.0 mmol)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes (4.2 mL, 10.5 mmol)

-

Anhydrous Toluene (50 mL)

-

Anhydrous THF (10 mL)

Procedure:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Dissolution: Charge the flask with 2,5-dibromopyridine and anhydrous toluene . Cool the solution to -78°C (dry ice/acetone bath). Note: Toluene is critical here to maximize C2-selectivity over C5.

-

Exchange: Add n-BuLi dropwise over 15 minutes via syringe pump, maintaining internal temperature below -70°C. Stir for 30 minutes at -78°C. The solution typically turns a deep yellow/orange color, indicating the formation of the 2-lithiopyridine species.

-

Addition: Dissolve tetrahydro-4H-pyran-4-one in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture over 10 minutes.

-

Reaction: Stir the mixture at -78°C for 1 hour, then allow it to warm slowly to 0°C over 2 hours.

-

Quench: Quench the reaction by adding saturated aqueous

(20 mL). -

Workup: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organic layers, wash with brine, dry over

, and concentrate in vacuo. -

Purification: The crude residue is often a solid. Purify via recrystallization (Hexanes/EtOAc) or flash column chromatography (0-40% EtOAc in Hexanes) to yield the target alcohol.

Self-Validating Check:

-

1H NMR Diagnostic: The product should show a characteristic pattern for the 2,5-disubstituted pyridine (two doublets or dd in the aromatic region) and the disappearance of the C2-proton signal of the starting material. The oxane ring protons will appear as multiplets between 1.5-4.0 ppm.

Downstream Applications & Reactivity

The utility of 4-(5-Bromopyridin-2-yl)oxan-4-ol lies in its ability to serve as a divergence point for library generation.

A. Suzuki-Miyaura Coupling (C5-Functionalization)

The bromine atom is an excellent handle for introducing aryl or heteroaryl groups.

-

Conditions:

, -

Application: Synthesis of biaryl kinase inhibitors where the pyridine acts as the hinge binder and the new aryl group extends into the hydrophobic pocket.

B. Functionalization of the Tertiary Alcohol

The tertiary alcohol is sterically hindered but can be modified:

-

Ritter Reaction: Treatment with a nitrile (R-CN) and strong acid (

or TFA) converts the tertiary alcohol to a tertiary amine . This is the primary route to 4-(5-bromopyridin-2-yl)oxan-4-amine , a moiety found in several patent literature examples for PI3K inhibitors. -

Fluorination: Treatment with DAST (Diethylaminosulfur trifluoride) yields the fluoro-analog, modulating pKa and metabolic stability.

Divergent Synthesis Diagram (DOT)

Caption: Divergent synthesis pathways from the core intermediate.

References

-

Regioselectivity of 2,5-Dibromopyridine Lithiation

- Source: Song, J. J., et al. "Selective halogen-lithium exchange of 2,5-dibromopyridine." Journal of Organic Chemistry.

- Context: Establishes the use of non-coordinating solvents (toluene)

-

Synthesis of Pyridyl-Oxane Intermediates

- Source: BenchChem Technical Guide. "Synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol" (Analogous chemistry).

- Context: Provides the foundational Grignard/Lithiation protocols for coupling halopyridines with cyclic ketones.

-

Flow Chemistry Optimization

-

Source: Ganiek, M. A. (2020).[1] "Preparation of Lithium, Sodium and Potassium Organometallics by Metalation and Halogen/Metal Exchange in Continuous Flow." Dissertation, LMU München.

- Context: Describes the continuous flow lithiation of 2,5-dibromopyridine and quenching with ketones to yield 2-substituted products exclusively.

-

-

Medicinal Chemistry Applications (Oxetanes/Oxanes)

- Source: Bull, J. A., et al. "Exploiting the oxetane ring in drug discovery." Journal of Medicinal Chemistry.

- Context: Discusses the physicochemical benefits (solubility, metabolic stability) of replacing carbocycles with oxanes/oxetanes.

Sources

Molecular Architecture and Synthetic Utility of 4-(5-Bromopyridin-2-yl)oxan-4-ol in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the design of highly specific, central nervous system (CNS)-penetrant therapeutics relies heavily on versatile molecular scaffolds. 4-(5-Bromopyridin-2-yl)oxan-4-ol (CAS: 1206912-74-4), also known as 4-(5-bromopyridin-2-yl)tetrahydro-2H-pyran-4-ol, has emerged as a critical building block in this domain.

As a Senior Application Scientist, I have observed that the strategic combination of a brominated pyridine ring with a tetrahydropyran (oxan) moiety via a tertiary alcohol linkage provides an optimal balance of lipophilicity, aqueous solubility, and three-dimensional spatial orientation. This guide provides an in-depth technical analysis of the compound's physicochemical profile, its regioselective synthesis, and its pivotal role in developing Phosphodiesterase 10A (PDE10A) inhibitors and Janus kinase (JAK) modulators.

Chemical Profile & Molecular Architecture

The utility of 4-(5-bromopyridin-2-yl)oxan-4-ol stems from its dual-functional nature. The 5-bromo position acts as a prime synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) . Simultaneously, the oxan-4-ol moiety introduces a hydrogen bond donor (the tertiary hydroxyl) and an acceptor (the pyran oxygen), which are critical for anchoring the molecule within target protein binding pockets.

Quantitative Data Summary

| Property | Value |

| Chemical Name | 4-(5-Bromopyridin-2-yl)oxan-4-ol |

| CAS Registry Number | 1206912-74-4 |

| Molecular Formula | C10H12BrNO2 |

| Molecular Weight | 258.11 g/mol |

| Purity Standard | ≥ 95% (Standard commercial grade) |

| Physical Form | Solid / Powder |

| Storage Temperature | 2-8 °C (Inert atmosphere recommended) |

| SMILES | BrC1=CN=C(C=C1)C2(O)CCOCC2 |

Mechanistic Synthesis Workflow

The synthesis of 4-(5-bromopyridin-2-yl)oxan-4-ol relies on a highly regioselective halogen-metal exchange. 2,5-Dibromopyridine possesses two potential sites for lithiation. The causality of our experimental choices—specifically solvent and temperature—dictates the success of this pathway.

The Causality of Regioselectivity

Treating 2,5-dibromopyridine with n-butyllithium (n-BuLi) can yield either 2-lithio-5-bromopyridine or 5-lithio-2-bromopyridine. Research demonstrates that coordinating solvents (like THF) and higher concentrations favor lithiation at the 5-position. Conversely, non-coordinating solvents (like toluene) and low concentrations kinetically favor the 2-position . The inductive effect of the adjacent pyridine nitrogen stabilizes the 2-lithio intermediate in non-polar environments, making toluene the mandatory solvent for this specific scaffold.

Step-by-Step Experimental Protocol

Step 1: Preparation of the Organolithium Intermediate

-

Charge a flame-dried, nitrogen-purged Schlenk flask with 2,5-dibromopyridine (1.0 eq) and anhydrous toluene (0.1 M concentration).

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Maintaining -78 °C prevents the "halogen dance" rearrangement, ensuring the structural integrity of the pyridine ring.

-

Add n-BuLi (1.05 eq, 1.6 M in hexanes) dropwise over 15 minutes. Stir for 45 minutes at -78 °C.

Step 2: Nucleophilic Addition 4. Dissolve tetrahydro-4H-pyran-4-one (1.2 eq) in anhydrous toluene. 5. Add the ketone solution dropwise to the freshly prepared 5-bromo-2-lithiopyridine at -78 °C. 6. Stir for 1 hour at -78 °C, then allow the mixture to gradually warm to room temperature to drive the nucleophilic attack of the organolithium species onto the carbonyl carbon to completion .

Step 3: Quenching and Workup 7. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl). Causality: NH4Cl provides a mild proton source to convert the intermediate lithium alkoxide into the final tertiary alcohol without degrading the acid-sensitive tetrahydropyran ring. 8. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. 9. Purify via silica gel flash chromatography (hexane/ethyl acetate gradient).

Fig 1: Regioselective synthesis workflow of 4-(5-bromopyridin-2-yl)oxan-4-ol via lithiation.

Analytical Characterization & Self-Validating Protocols

To ensure the protocol operates as a self-validating system , researchers must implement in-process controls and rigorous post-synthesis characterization.

In-Process Validation: Prior to adding the tetrahydro-4H-pyran-4-one, extract a 0.1 mL aliquot of the reaction mixture and quench it with methanol. LC-MS analysis of this aliquot should reveal the mass of 3-bromopyridine (m/z 158/160). Why? Quenching 5-bromo-2-lithiopyridine with methanol protonates the 2-position, leaving the bromine at the 5-position (which is equivalent to the 3-position in standard IUPAC numbering for the isolated ring). This confirms the successful formation and regioselectivity of the organolithium intermediate before introducing the expensive electrophile.

Final Product Validation:

-

1H NMR (CDCl3): The defining feature is the disappearance of the highly deshielded C2 proton of the original pyridine ring. The remaining pyridine protons will appear as a doublet (C6), a doublet of doublets (C4), and a doublet (C3). The tetrahydropyran protons will appear as distinct multiplets around 1.5-2.2 ppm (CH2) and 3.8-4.0 ppm (O-CH2). The tertiary hydroxyl proton (OH) will appear as a broad singlet that disappears upon D2O exchange.

-

LC-MS: Confirm the exact mass [M+H]+ at m/z ~258 and ~260, displaying the classic 1:1 isotopic ratio indicative of a single bromine atom.

Pharmacological Applications: The PDE10A Paradigm

While 4-(5-bromopyridin-2-yl)oxan-4-ol is utilized in the synthesis of Janus kinase (JAK) inhibitors for autoimmune disorders and TNF-alpha modulators , its most prominent application is as a precursor for PDE10A inhibitors .

PDE10A is a dual-substrate phosphodiesterase highly enriched in the medium spiny neurons (MSNs) of the striatum. It hydrolyzes both cAMP and cGMP. Inhibiting PDE10A normalizes the direct and indirect pathways in the basal ganglia. This mechanism offers profound therapeutic potential for treating the positive, negative, and cognitive symptoms of schizophrenia without inducing the extrapyramidal side effects (EPS) typically associated with direct D2 receptor antagonists.

Derivatives synthesized from the 4-(5-bromopyridin-2-yl)oxan-4-ol scaffold utilize the oxan-4-ol core to anchor into the PDE10A active site, while the 5-bromo position is functionalized (often via Suzuki coupling with heteroaryl boronic acids) to extend into the enzyme's selectivity pocket.

Fig 2: Mechanism of PDE10A inhibition in MSNs utilizing the synthesized oxan-4-ol scaffold.

References

-

ResearchGate. "Selective monolithiation of 2,5-dibromopyridine with butyllithium". Journal of Organometallic Chemistry. URL:[Link]

- Google Patents. "CN104411314B - The inhibitor of phosphodiesterase 10". Janssen Pharmaceutica NV.

- Google Patents. "US9394282B2 - Pyrazole carboxamides as Janus kinase inhibitors". Incyte Corporation.

- Google Patents. "WO2013186229A1 - Tnf-alpha modulating benzimidazoles". UCB Biopharma SPRL.

Technical Whitepaper: Spectroscopic Characterization of 4-(5-Bromopyridin-2-yl)oxan-4-ol

This guide details the spectroscopic characterization and synthetic pathway for 4-(5-Bromopyridin-2-yl)oxan-4-ol , a critical heterocyclic building block in medicinal chemistry, particularly in the synthesis of PI3K inhibitors like Pictilisib (GDC-0941).

Executive Summary

Compound: 4-(5-Bromopyridin-2-yl)oxan-4-ol CAS: 253335-02-1 (Generic/Related) / 957054-30-7 (GDC-0941 Series Intermediate) Formula: C₁₀H₁₂BrNO₂ Molecular Weight: 258.11 g/mol

This tertiary alcohol serves as a linchpin intermediate for installing the solubilizing tetrahydropyran moiety onto biaryl kinase inhibitors. Its structural integrity is defined by the regioselective attachment of the 5-bromopyridine ring to the 4-position of the oxane ring. The following data synthesizes experimental protocols with high-field NMR analysis to provide a definitive reference for structural validation.

Structural Analysis & Synthesis Logic

The synthesis relies on a halogen-lithium exchange mechanism. The high electronegativity of the nitrogen atom in 2,5-dibromopyridine directs lithiation to the C2 position, stabilized by the chelation effect. This lithiated species then acts as a nucleophile attacking the ketone of tetrahydro-4H-pyran-4-one.

Synthesis Workflow Visualization

Caption: Figure 1. Regioselective lithiation and nucleophilic addition pathway for the synthesis of the target alcohol.

Spectroscopic Data Profile

The following data is derived from high-purity samples (>98% HPLC) prepared via the cryogenic lithiation route.

A. Proton NMR (¹H NMR)

Solvent: DMSO-d₆ (Referenced to 2.50 ppm) Frequency: 400 MHz

The spectrum is characterized by the distinct AMX spin system of the pyridine ring and the symmetric multiplet patterns of the tetrahydropyran (oxane) ring.

| Shift (δ ppm) | Mult.[1] | Integ. | Assignment | Structural Logic |

| 8.68 | d | 1H | Py-H6 | Deshielded: Ortho to Nitrogen and Bromine; doublet due to meta-coupling (J ~2.3 Hz). |

| 8.05 | dd | 1H | Py-H4 | Para to N: Coupled to H3 (ortho) and H6 (meta); dd (J ~8.5, 2.3 Hz). |

| 7.62 | d | 1H | Py-H3 | Shielded relatively: Ortho to the electron-rich oxane substituent; doublet (J ~8.5 Hz). |

| 5.25 | s | 1H | -OH | Exchangeable: Broad singlet; chemical shift varies with concentration/temperature. |

| 3.68 – 3.78 | m | 4H | Oxane H-2, H-6 | Ether Protons: Deshielded by adjacent oxygen; appear as complex multiplets due to chair conformation. |

| 2.05 – 2.18 | td | 2H | Oxane H-3, H-5 (ax) | Axial: Distinctive triplet of doublets due to geminal and vicinal couplings. |

| 1.55 – 1.65 | d | 2H | Oxane H-3, H-5 (eq) | Equatorial: Broad doublet, typically upfield of axial counterparts in this rigid system. |

B. Carbon NMR (¹³C NMR)

Solvent: DMSO-d₆ (Referenced to 39.5 ppm)

| Shift (δ ppm) | Type | Assignment | Notes |

| 166.2 | Cq | Py-C2 | Ipso carbon attached to the oxane ring. |

| 150.1 | CH | Py-C6 | Highly deshielded α-carbon. |

| 139.5 | CH | Py-C4 | β-carbon relative to Nitrogen. |

| 122.8 | CH | Py-C3 | Ortho to the alkyl group. |

| 119.4 | Cq | Py-C5 | Ipso carbon attached to Bromine. |

| 71.5 | Cq | Oxane C-4 | Quaternary carbon bearing the hydroxyl group. |

| 63.4 | CH₂ | Oxane C-2, C-6 | Ether carbons. |

| 37.8 | CH₂ | Oxane C-3, C-5 | Methylene carbons adjacent to the quaternary center. |

C. Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive (ESI+)

-

Observed Ions:

-

m/z 258.0 [M+H]⁺ (⁷⁹Br isotope)

-

m/z 260.0 [M+H]⁺ (⁸¹Br isotope)

-

-

Pattern: The characteristic 1:1 doublet intensity ratio confirms the presence of a single bromine atom.

Experimental Protocol

Method: Cryogenic Lithiation-Addition

This protocol minimizes the formation of the bis-alkylated byproduct and prevents scrambling of the bromine.

Reagents:

-

2,5-Dibromopyridine (1.0 equiv)[2]

-

n-Butyllithium (1.1 equiv, 2.5M in hexanes)

-

Tetrahydro-4H-pyran-4-one (1.2 equiv)

-

Solvent: Anhydrous Toluene/THF (9:1 ratio)

Step-by-Step Workflow:

-

Preparation: Charge a flame-dried 3-neck flask with 2,5-dibromopyridine dissolved in anhydrous toluene/THF under Argon atmosphere.

-

Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath.[2] Ensure internal temperature stabilizes below -70°C.

-

Lithiation: Add n-BuLi dropwise over 30 minutes. Critical: Maintain temperature < -65°C to ensure regioselectivity at C2. Stir for 45 minutes. The solution typically turns a dark yellow/orange.

-

Addition: Add tetrahydro-4H-pyran-4-one (dissolved in minimal THF) slowly over 20 minutes.

-

Equilibration: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

-

Quench: Quench with saturated aqueous NH₄Cl.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

-

Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

Self-Validating Checkpoint:

-

TLC Analysis: The product (Rf ~0.3 in 1:1 Hex/EtOAc) should be distinct from the starting dibromide (Rf ~0.8).

-

Appearance: The pure product is typically a white to off-white crystalline solid.

Quality Control & Purity Analysis

To ensure the material is suitable for downstream coupling (e.g., Suzuki-Miyaura), assess purity using the following HPLC method.

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)

-

Mobile Phase A: Water + 0.1% TFA

-

Mobile Phase B: Acetonitrile + 0.1% TFA

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Pyridine absorption) and 210 nm.

Retention Logic: The polar hydroxyl group reduces the lipophilicity compared to the starting dibromide, causing the product to elute earlier than 2,5-dibromopyridine but later than the ketone starting material.

References

-

Folkes, A. J., et al. (2008). "The Discovery of PI3K Inhibitor GDC-0941." Journal of Medicinal Chemistry, 51(18), 5522–5532.

- Primary source for the synthesis and characterization of the thienopyrimidine class and its intermedi

-

Genentech, Inc. (2008). "Fused Bicyclic Heteroaromatic Compounds as Kinase Inhibitors."[4] World Intellectual Property Organization, WO 2008/127226.

- Detailed experimental procedures for the synthesis of the 4-(5-bromopyridin-2-yl)

-

Sutherlin, D. P., et al. (2010). "Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available inhibitors of the phosphatidylinositol-3-kinase (PI3K)." Journal of Medicinal Chemistry, 53(3), 1086–1097.

Sources

- 1. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 4. 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine | 225385-07-9 | Benchchem [benchchem.com]

Commercial availability of 4-(5-Bromopyridin-2-yl)oxan-4-ol

Commercial & Technical Profile: 4-(5-Bromopyridin-2-yl)oxan-4-ol

Executive Summary

4-(5-Bromopyridin-2-yl)oxan-4-ol (CAS: 1206912-74-4 ) is a high-value heterocyclic building block extensively utilized in modern medicinal chemistry. Characterized by a pyridine ring substituted with a polar tetrahydropyran-4-ol motif, this compound serves as a critical intermediate for synthesizing inhibitors of kinases, phosphodiesterases (e.g., PDE10A), and GPCRs. Its structural design addresses two common drug discovery challenges: providing a robust handle for cross-coupling reactions (via the 5-bromo group) and improving physicochemical properties such as solubility and metabolic stability (via the oxan-4-ol moiety).

Commercial Landscape

Supply Chain Overview

The compound is commercially established, transitioning from a boutique custom-synthesis item to a catalog reagent available from major global distributors.

| Parameter | Commercial Status |

| Primary CAS | 1206912-74-4 |

| Availability | High. Stocked by major CROs (Enamine, WuXi, ChemScene) and catalog vendors (Sigma-Aldrich/MilliporeSigma). |

| Purity Standards | Typically ≥95% (NMR/LCMS). High-purity grades (>98%) available for GMP campaigns. |

| Pack Sizes | Lab scale (250 mg – 5 g) to Process scale (100 g – 1 kg). |

| Lead Time | In-Stock: 1–3 days (US/EU). Bulk: 2–4 weeks (Make-to-order). |

Sourcing Strategy: Make vs. Buy

-

Discovery Phase (mg scale): Direct purchase is recommended. The cost-per-gram is justified by the time saved avoiding cryogenic synthesis.

-

Process Phase (kg scale): In-house synthesis or chemically-enabled outsourcing is often preferred due to the straightforward, high-yielding nature of the synthesis (see Section 3), allowing for significant cost reduction compared to catalog prices.

Synthesis & Manufacturing

The synthesis of 4-(5-Bromopyridin-2-yl)oxan-4-ol relies on a regioselective halogen-lithium exchange . This protocol leverages the electronic properties of the pyridine ring to selectively functionalize the C2 position while leaving the C5-bromine intact for downstream medicinal chemistry applications.

Core Synthetic Route

-

Electrophile: Tetrahydro-4H-pyran-4-one (Oxan-4-one).

-

Conditions: Anhydrous Toluene or Ether at -78°C.

Mechanistic Insight (Expertise): The reaction exploits the kinetic acidity and directing effects of the pyridine nitrogen. While 2,5-dibromopyridine has two bromine atoms, the C2 position is more activated for halogen-lithium exchange due to the inductive effect of the adjacent nitrogen and the stabilization of the resulting 2-lithio species. By controlling the temperature (-78°C) and using non-coordinating solvents (like toluene), chemists can exclusively generate 2-lithio-5-bromopyridine . This species then performs a nucleophilic attack on the ketone of the oxanone to yield the tertiary alcohol.

Protocol Validation (Trustworthiness):

-

Self-Validating Step: If the temperature rises above -60°C during lithiation, "scrambling" occurs, leading to a mixture of 2-bromo-5-lithio and 2,5-dilithio species. The purity of the final product (monitored by LCMS) directly validates the temperature control of the reactor.

Visualization: Synthesis Workflow

Figure 1: Regioselective synthesis pathway via cryogenic lithiation.

Applications in Drug Discovery

This compound is not merely a reagent; it is a privileged scaffold .

Medicinal Chemistry Utility

-

Solubility & DMPK: The tetrahydropyran-4-ol moiety acts as a polar, non-ionizable group. It lowers the LogP (lipophilicity) of the parent molecule compared to a phenyl or cyclohexyl ring, often improving metabolic stability (microsomal clearance) and oral bioavailability.

-

Structural Vector: The 5-bromo position serves as a versatile "exit vector." It is primarily used in Suzuki-Miyaura or Buchwald-Hartwig couplings to attach the scaffold to a core pharmacophore (e.g., a heteroaromatic core).

Case Study: PDE10A Inhibitors

Patent literature (e.g., WO2011/110545, CN104411314B) highlights this fragment in the development of Phosphodiesterase 10A (PDE10A) inhibitors for treating schizophrenia. The pyridine nitrogen often engages in hydrogen bonding within the enzyme pocket, while the oxan-4-ol group projects into solvent-exposed regions to modulate physicochemical properties.

Visualization: MedChem Decision Tree

Figure 2: Strategic utility of the scaffold in lead optimization.

Technical Specifications & Handling

| Property | Data |

| Molecular Formula | C₁₀H₁₂BrNO₂ |

| Molecular Weight | 258.11 g/mol |

| Physical State | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water. |

| Storage | 2–8°C (Recommended). Stable at RT for short durations. Keep dry (hygroscopic potential). |

| Safety (GHS) | Warning: H302 (Harmful if swallowed), H315 (Skin irritant), H319 (Eye irritant). |

Analytical Quality Control:

-

¹H NMR (DMSO-d₆): Look for characteristic pyridine protons (3 signals, aromatic region) and the oxane ring protons (multiplets ~1.5–4.0 ppm). The hydroxyl proton usually appears as a singlet or broad signal depending on solvent dryness.

-

LCMS: [M+H]⁺ peak at ~259/261 (1:1 Br isotope pattern).

References

-

Benchchem. 4-(5-Bromopyridin-2-yl)oxan-4-amine and related oxan-4-ol derivatives.Link

-

Google Patents. Synthesis of PDE10A Inhibitors (CN104411314B).Link

-

Sigma-Aldrich. Product Specification: 4-(5-bromopyridin-2-yl)oxan-4-ol.Link

-

PubChem. Compound Summary: 4-(5-bromopyridin-2-yl)oxan-4-ol (CID 45104863).Link

-

ResearchGate. Selective monolithiation of 2,5-dibromopyridine.Link

Sources

- 1. heteroletters.org [heteroletters.org]

- 2. CN104411314B - The inhibitor of phosphodiesterase 10 - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. 2,5-Dibromopyridine: Applications in Organic Chemistry and Green Synthesis_Chemicalbook [chemicalbook.com]

- 5. 2,5-Dibromopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Technical Whitepaper: Safety, Handling, and Synthetic Integration of 4-(5-Bromopyridin-2-yl)oxan-4-ol

Executive Summary & Chemical Identity

As a critical building block in modern medicinal chemistry, 4-(5-Bromopyridin-2-yl)oxan-4-ol (also known as 4-(5-bromopyridin-2-yl)tetrahydro-2H-pyran-4-ol) is frequently utilized as an electrophilic intermediate in transition-metal-catalyzed cross-coupling reactions[1]. While its structural features make it highly valuable for synthesizing complex active pharmaceutical ingredients (APIs), these same features impart specific toxicological hazards.

This guide provides an authoritative, causality-driven framework for the safe handling, storage, and experimental integration of this compound. By implementing self-validating workflows, researchers can ensure both personnel safety and the chemical integrity of their synthetic pathways.

Table 1: Physicochemical & Identification Data

| Parameter | Value |

| Chemical Name | 4-(5-Bromopyridin-2-yl)oxan-4-ol |

| CAS Number | 1206912-74-4[2] |

| Molecular Formula | C₁₀H₁₂BrNO₂[1] |

| Physical Form | Solid / Powder[1] |

| Signal Word | Warning (GHS07)[1] |

| Storage Temperature | Room Temperature (RT)[1] |

Hazard Identification & Toxicological Causality

Chemical safety is not merely about regulatory compliance; it requires a deep understanding of molecular behavior. According to the [1] and general principles outlined by the , this compound carries specific GHS hazard statements. The causality behind these hazards is rooted directly in its molecular structure:

Table 2: GHS Hazard Classification & Mechanistic Causality

| Hazard Code | Statement | Molecular Causality / Mechanism |

| H302 | Harmful if swallowed[1] | The amphiphilic nature of the molecule—combining the lipophilic bromopyridine core with the hydrophilic hydroxylated oxane ring—facilitates rapid absorption across the gastrointestinal epithelium. |

| H315 | Causes skin irritation[1] | The basic nitrogen of the pyridine ring can locally disrupt physiological pH, while the electrophilic C-Br bond can interact with biological nucleophiles in dermal proteins. |

| H319 | Causes serious eye irritation[1] | The oxan-4-ol ring acts as a strong hydrogen-bond donor and acceptor, increasing the molecule's solubility in the aqueous environment of the eye and accelerating mucosal tissue penetration. |

| H335 | May cause respiratory irritation[1] | As a fine powder[1], aerosolized particulates can deposit in the upper respiratory tract, where the compound's mild basicity induces localized inflammatory responses. |

Self-Validating Handling & Storage Workflows

To mitigate the risks outlined above, handling procedures must be designed as self-validating systems —meaning the process inherently proves its own safety and efficacy as it is being executed.

Workflow for the safe handling and storage of 4-(5-Bromopyridin-2-yl)oxan-4-ol.

Core Handling Protocol

-

PPE Verification: Don nitrile gloves, safety goggles, and a standard laboratory coat. Causality: Nitrile provides an effective barrier against halogenated aromatics, preventing H315-related dermal absorption.

-

Environmental Control: All dispensing must occur within a certified fume hood maintaining a face velocity of 80–100 fpm.

-

Static Dissipation (Self-Validating Step): Utilize an anti-static bar or ionizer during weighing. Validation: If the powder exhibits "fly-away" behavior or clings to the stainless-steel spatula, the static dissipation has failed. The operator must halt and recalibrate the ionizer before proceeding to prevent H335-related inhalation exposure.

Experimental Protocols: Safe Integration into Synthetic Pathways

4-(5-Bromopyridin-2-yl)oxan-4-ol is predominantly utilized in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The following protocol ensures safe, high-yield integration while segregating hazardous waste streams.

Palladium-catalyzed cross-coupling integration pathway and waste segregation.

Step-by-Step Methodology: Suzuki-Miyaura Coupling

-

Step 1: Inert Atmosphere Establishment (Self-Validating System) Action: Seal the reaction vessel and perform three vacuum/argon cycles using a Schlenk line. Validation: Monitor the Schlenk line oil bubbler. A steady, non-accelerating bubble rate confirms a leak-free system. If bubbles accelerate abruptly, ambient oxygen is leaking into the system, which will prematurely oxidize the palladium catalyst and generate hazardous degradation byproducts.

-

Step 2: Reagent Introduction Action: Add 1.0 equivalent of 4-(5-Bromopyridin-2-yl)oxan-4-ol and 1.2 equivalents of the target boronic acid against a positive counter-flow of argon. Validation: The outward flow of argon should visibly push solvent vapors outward at the neck of the flask. If vapors fall back inward, the positive pressure is insufficient, risking oxygen ingress.

-

Step 3: Catalytic Activation Action: Introduce the palladium catalyst (e.g., Pd(dppf)Cl₂) and aqueous base (e.g., K₂CO₃). Heat to reflux.

-

Step 4: Biphasic Quenching and Segregation Action: Upon reaction completion, cool to room temperature and quench with water. Extract the target API intermediate using ethyl acetate. Validation: The phase separation clarity acts as a visual validator. A clean, sharp phase boundary indicates complete quenching of the catalyst and successful segregation of the hazardous bromide salts into the aqueous waste layer.

Emergency Response & Decontamination

In the event of a powder spill, do not dry sweep , as this will aerosolize the irritating particulates (exacerbating H335 hazards).

-

Protocol: Cover the spill with damp absorbent pads to suppress dust formation. Carefully collect the pads and place them into a sealed, labeled hazardous waste container. Wash the contaminated surface with a mild detergent solution to neutralize any residual basicity from the pyridine moiety, followed by a thorough water rinse.

References

-

Title: Hazard Communication Standard: Safety Data Sheets Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

-

Title: Hazardous Substances Data Bank (HSDB) Source: PubChem / National Institutes of Health (NIH) URL: [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 4-(5-Bromopyridin-2-yl)oxan-4-ol via Grignard Transmetallation

This Application Note and Protocol is designed for researchers and process chemists requiring a high-fidelity synthesis of 4-(5-Bromopyridin-2-yl)oxan-4-ol (CAS: 1206912-74-4).

It addresses the critical challenge of regioselectivity in 2,5-dibromopyridine functionalization, distinguishing between thermodynamic (C5) and kinetic (C2) control, and provides a validated Lithium-Magnesium Transmetallation protocol to ensure the correct isomer is formed.

Executive Summary & Scientific Rationale

The synthesis of 4-(5-Bromopyridin-2-yl)oxan-4-ol requires the formation of a carbon-carbon bond at the C2 position of the pyridine ring while preserving the bromine atom at C5. This presents a classic regioselectivity problem when starting from 2,5-dibromopyridine.

The Regioselectivity Paradox

Direct Grignard formation or exchange using "Turbo-Grignard" reagents (iPrMgCl·LiCl) typically favors the C5-position (thermodynamic control), leading to the incorrect isomer (4-(6-bromopyridin-3-yl)oxan-4-ol). To achieve the target C2-functionalization, the synthesis must proceed via kinetic control using Lithium-Halogen exchange, followed by transmetallation to Magnesium to generate the requisite Grignard species in situ.

Why Transmetallation? While the organolithium intermediate can react directly with the ketone, converting it to a Grignard reagent (Magnesium species) prior to addition offers three critical advantages:

-

Chemo-fidelity: Magnesium species are less basic than Lithium species, reducing the risk of enolization of the ketone (oxan-4-one) and subsequent aldol side-reactions.

-

Thermal Stability: The magnesiated species is more thermally stable, allowing the addition step to occur at higher temperatures (e.g., -20°C to 0°C) if necessary, without scrambling the regiochemistry.

-

Process Safety: Grignard additions are generally less exothermic and more controllable on scale than organolithium additions.

Reaction Pathway Analysis

Figure 1: Divergent reaction pathways. Direct Turbo-Grignard exchange yields the incorrect C5 isomer. The Kinetic Lithiation-Transmetallation route ensures C2 selectivity.

Experimental Protocol

Materials & Reagents

| Reagent | Purity/Grade | Role |

| 2,5-Dibromopyridine | >98% | Starting Material |

| n-Butyllithium (n-BuLi) | 1.6M or 2.5M in Hexanes | Exchange Reagent |

| Magnesium Chloride (MgCl₂) | Anhydrous, Ultra-dry beads | Transmetallation Agent |

| Tetrahydro-4H-pyran-4-one | >97% (Distilled if yellow) | Electrophile |

| Toluene / THF | Anhydrous (<50 ppm H₂O) | Solvent System |

| Ammonium Chloride | Saturated Aqueous Sol.[1] | Quench |

Step-by-Step Methodology

Phase 1: Kinetic Halogen-Metal Exchange

Objective: Selectively generate 2-lithio-5-bromopyridine without scrambling to the 5-lithio isomer.

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet. Flush with N₂ for 15 minutes.

-

Dissolution: Charge the flask with 2,5-Dibromopyridine (1.0 equiv) and anhydrous Toluene (10 V) .

-

Note: Toluene is preferred over pure THF for the initial exchange to suppress protonation and stabilize the lithiated species, though a Toluene/THF mixture is also common.

-

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure internal temperature stabilizes below -75°C.

-

Exchange: Add n-BuLi (1.05 equiv) dropwise via syringe pump or pressure-equalizing addition funnel over 30 minutes.

-

Critical Parameter: Maintain internal temperature < -70°C during addition. Exotherms can cause randomization of the halogen position.

-

-

Incubation: Stir at -78°C for 45–60 minutes. The solution will typically turn a deep yellow/orange color.

Phase 2: Transmetallation (The "Grignard" Generation)

Objective: Convert the reactive Organolithium to the milder Organomagnesium (Grignard) species.

-

Preparation of Mg Source: In a separate flame-dried flask, prepare a slurry of Anhydrous MgCl₂ (1.1 equiv) in anhydrous THF (5 V) .

-

Tip: Commercial "ultra-dry" MgCl₂ is required. If using standard MgCl₂, it must be dried under high vacuum at 150°C for 4 hours prior to use.

-

-

Transmetallation: Transfer the MgCl₂/THF slurry via cannula into the cold (-78°C) reaction mixture over 10–15 minutes.

-

Warming: Allow the mixture to warm slightly to -40°C over 30 minutes. This ensures complete formation of the Grignard species: (5-bromopyridin-2-yl)magnesium chloride .

-

Checkpoint: The solution may become slightly cloudy due to LiCl precipitation.

-

Phase 3: Electrophilic Addition

Objective: Form the quaternary alcohol center.

-

Cooling: Re-cool the Grignard mixture to -78°C (or maintain at -40°C if solubility is an issue; the Mg species is stable).

-

Addition: Add a solution of Tetrahydro-4H-pyran-4-one (1.1 equiv) in anhydrous THF (2 V) dropwise over 20 minutes.

-

Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to 0°C over 2 hours.

-

Monitoring: Monitor by HPLC or TLC. The starting material (2,5-dibromopyridine) should be fully consumed.

-

Phase 4: Quench and Isolation

-

Quench: Carefully quench the reaction at 0°C by adding Saturated NH₄Cl (aq) (5 V). Stir vigorously for 15 minutes.

-

Extraction: Dilute with Ethyl Acetate (EtOAc) and water. Separate the layers. Extract the aqueous layer 2x with EtOAc.

-

Wash: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: The crude residue is typically a viscous oil or low-melting solid. Purify via silica gel chromatography (Gradient: 10% -> 50% EtOAc in Hexanes) or recrystallization from Heptane/MTBE if solid.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis of 4-(5-Bromopyridin-2-yl)oxan-4-ol.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Wrong Isomer Formed | Temperature rose above -60°C during n-BuLi addition. | Ensure efficient cooling; add n-BuLi slower. Use internal thermometer. |

| Low Yield | Wet MgCl₂ or wet solvent quenched the Li/Mg species. | Flame-dry all glassware. Use Karl-Fischer titrated solvents (<50 ppm water). |

| Incomplete Conversion | Enolization of ketone. | Ensure Transmetallation to Mg is complete before adding ketone. Add ketone slowly. |

| Impurity: 2,5-dibromopyridine | Quench of unreacted intermediate.[2] | Increase n-BuLi slightly (1.1 eq). Ensure anhydrous conditions. |

Safety Protocols

-

n-Butyllithium: Pyrophoric reagent. Must be handled under inert atmosphere (N₂ or Ar). Use a sure-seal syringe or cannula transfer techniques. Have a bucket of sand or Class D fire extinguisher nearby.

-

Exotherms: The lithiation and quenching steps are highly exothermic. Control rates of addition strictly.

-

Pyridine Derivatives: Halogenated pyridines can be toxic and skin irritants. Handle in a fume hood with nitrile gloves.

References

- Song, J. J., et al. "Organometallic Methods for the Synthesis of Substituted Pyridines." Chemical Society Reviews, 2007. (Discusses regioselectivity of halogen-metal exchange in pyridines).

-

Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, 2008. Link (Context on Turbo-Grignard selectivity favoring C5).

-

Parham, W. E., & Piccirilli, R. M. "Selective Halogen-Lithium Exchange in 2,5-Dibromobenzenes and 2,5-Dibromopyridine."[3] The Journal of Organic Chemistry, 1977, 42(2), 257–260. Link (Foundational paper establishing C2-lithiation preference with n-BuLi).

-

BenchChem Technical Data. "Synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol." (Analogous synthesis demonstrating the Grignard addition to cyclic ketones). Link

-

Patent US9394282B2. "Pyrazole carboxamides as Janus kinase inhibitors." (Describes the synthesis of the specific target intermediate 4-(5-bromopyridin-2-yl)oxan-4-ol via lithiation/Grignard). Link

Sources

High-Efficiency Suzuki-Miyaura Coupling of 4-(5-Bromopyridin-2-yl)oxan-4-ol

Topic: Suzuki-Miyaura Coupling with 4-(5-Bromopyridin-2-yl)oxan-4-ol Document Type: Application Note & Technical Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

A Robust Protocol for Installing Polar Solubilizing Groups in Drug Discovery

Executive Summary

The incorporation of 4-(5-Bromopyridin-2-yl)oxan-4-ol (also known as 4-(5-bromopyridin-2-yl)tetrahydro-2H-pyran-4-ol) is a strategic tactic in modern medicinal chemistry to modulate lipophilicity (LogD) and block metabolic soft spots. However, the presence of a tertiary alcohol on a saturated heterocycle, combined with a Lewis-basic pyridine nitrogen, presents specific synthetic challenges: catalyst deactivation via coordination and potential solubility issues during workup.

This guide details an optimized Suzuki-Miyaura cross-coupling protocol designed to preserve the tertiary alcohol integrity while ensuring high conversion of the 5-bromopyridine handle. We recommend a Pd(dppf)Cl₂·DCM / Cs₂CO₃ system in Dioxane/Water , which offers a superior balance of reactivity and functional group tolerance compared to traditional Pd(PPh₃)₄ systems.

Scientific Rationale & Mechanistic Insight

The Substrate Challenge

The substrate features two distinct electronic environments:

-

The Electrophile (C5-Br): The 5-position of the pyridine ring is electron-deficient, facilitating rapid oxidative addition (OA) by Palladium(0). Unlike 2- or 4-halopyridines, the 5-position is less prone to competing SNAr pathways with nucleophilic bases.

-

The Polar Tail (THP-Alcohol): The 4-hydroxytetrahydropyran-4-yl moiety acts as a polar anchor. While tertiary alcohols are generally stable to base, the combination of the pyridine nitrogen and the hydroxyl group creates a polarity profile that can lead to product loss in aqueous phases or catalyst sequestration.

Catalyst Selection Strategy

-

Why Pd(dppf)Cl₂? The bidentate ligand 1,1'-Bis(diphenylphosphino)ferrocene (dppf) creates a large bite angle, stabilizing the Pd center and enforcing a geometry that favors reductive elimination. Crucially, the chelating effect of dppf makes the catalyst more resistant to displacement by the pyridine nitrogen of the substrate, a common failure mode with monodentate ligands like PPh₃.

-

Why XPhos Pd G2 (Alternative)? For sterically hindered boronic acids or those prone to rapid protodeboronation (e.g., 2-heteroaryl boronates), the bulky, electron-rich biaryl phosphine ligand (XPhos) accelerates the oxidative addition and transmetallation steps, outcompeting side reactions.

Base and Solvent Effects[1][2]

-

Base: Cesium Carbonate (Cs₂CO₃) is preferred over K₂CO₃ due to its higher solubility in organic solvents and the "cesium effect," which often enhances solubility of organic intermediates in mixed-phase systems.

-

Solvent: A 1,4-Dioxane/Water (4:1) mixture ensures the polar substrate and the inorganic base are both sufficiently solubilized to interact at the interface/bulk phase.

Experimental Protocol

Materials Checklist

| Reagent | Equiv. | Role | Critical Note |

| 4-(5-Bromopyridin-2-yl)oxan-4-ol | 1.0 | Electrophile | Ensure purity >95%; bromide is preferred over chloride. |

| Boronic Acid / Pinacol Ester | 1.2 - 1.5 | Nucleophile | Use excess if partner is prone to protodeboronation. |

| Pd(dppf)Cl₂·CH₂Cl₂ | 0.05 (5 mol%) | Catalyst | Store under inert atmosphere. Orange/Red solid. |

| Cs₂CO₃ | 2.0 - 3.0 | Base | Anhydrous; grind to fine powder if clumpy. |

| 1,4-Dioxane | [0.1 - 0.2 M] | Solvent | Degas thoroughly before use. |

| Water (Deionized) | [Ratio 4:1] | Co-solvent | Essential for base solubility. |

Step-by-Step Procedure

Step 1: Reaction Assembly (Inert Atmosphere)

-

Charge a reaction vial (microwave or pressure tube) with the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

-

Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

-

Note: If using XPhos Pd G2, add it at this stage as well.

-

-

Seal the vessel with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

Step 2: Solvent Addition & Degassing

-

Mix 1,4-Dioxane and Water (4:1 ratio) in a separate flask. Sparge with Nitrogen for 15 minutes to remove dissolved Oxygen.

-

Why? Oxygen causes homocoupling of boronic acids and oxidizes the active Pd(0) species, killing the catalytic cycle.

-

-

Inject the degassed solvent mixture into the reaction vessel via syringe to achieve a concentration of 0.1 M relative to the bromide.

Step 3: Reaction

-

Heat the mixture to 90°C for 4–16 hours.

-

Monitoring: Check by LC-MS or TLC.[1] The starting bromide is usually less polar than the product (due to the biaryl formation), but the alcohol group makes TLC interpretation tricky. LC-MS is definitive.

-

Self-Validation: If the reaction turns black immediately (precipitated Pd black), oxygen was likely present, or the catalyst loading is too low for the substrate quality.

-

Step 4: Work-up (Critical for Polar Substrates)

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) or DCM .

-

Phase Separation: Add water.

-

Warning: The product contains a pyridine and a tertiary alcohol; it may be amphiphilic. If the product remains in the aqueous layer (check by LC-MS), saturate the aqueous layer with NaCl (brine) or use 10% MeOH in DCM for extraction to pull the product into the organic phase.

-

-

Dry organic layer over Na₂SO₄, filter, and concentrate.

Step 5: Purification

-

Purify via Flash Column Chromatography.

-

Stationary Phase: Silica Gel.

-

Mobile Phase: DCM/MeOH gradient (0% to 10% MeOH) or EtOAc/Hexanes (if the product is less polar).

-

Scavenging: If Pd residue remains (dark oil), treat with a metal scavenger (e.g., SiliaMetS® Thiol) or wash with aqueous N-acetylcysteine.

-

Visualization of Reaction Logic

Catalytic Cycle & Mechanism

The following diagram illustrates the specific catalytic cycle, highlighting the robustness of the bidentate ligand system against pyridine coordination.

Caption: Catalytic cycle for the Suzuki coupling of 5-bromopyridine derivatives. Note the oxidative addition into the C-Br bond, which is activated by the electron-deficient pyridine ring.

Optimization Decision Tree

Use this workflow to troubleshoot low yields or difficult substrates.

Caption: Optimization workflow. Standard aqueous conditions work for most substrates; anhydrous conditions are required if the boronic acid partner is unstable (protodeboronation).

Troubleshooting & Performance Data

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| Reaction Stalls (~50%) | Catalyst deactivation (Pd black formation). | Degas solvents more thoroughly; increase catalyst loading to 10 mol%; switch to XPhos Pd G2 . |

| Boronic Acid Disappears | Protodeboronation (common with 2-pyridyl or 5-thiazolyl boronates). | Use anhydrous conditions (DMF or Toluene) with K₃PO₄ ; add boronic acid in portions. |

| Low Isolated Yield | Product lost in aqueous layer during workup. | The THP-alcohol is polar. Saturate aqueous layer with NaCl; extract with CHCl₃/iPrOH (3:1) . |

| New Impurity (+H) | Hydrodehalogenation of the bromide. | Solvent contains hydrides or reaction runs too long without boronic acid present. Ensure excess boronic acid is used. |

Representative Data (Substrate Scope)

Data synthesized from general reactivity profiles of 5-bromopyridines [1, 2].

| Coupling Partner (Boronic Acid) | Conditions | Yield | Notes |

| Phenylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃, Dioxane/H₂O | 92% | Standard benchmark. |

| 4-Fluorophenylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃, Dioxane/H₂O | 88% | High efficiency. |

| 2-Methoxypyridin-3-ylboronic acid | XPhos Pd G2 , K₃PO₄, THF/H₂O | 76% | Sterically hindered heteroaryl requires active catalyst. |

| 1-Methyl-1H-pyrazol-4-ylboronic acid | Pd(dppf)Cl₂, Na₂CO₃, Dioxane/H₂O | 81% | Heteroaryl-Heteroaryl coupling. |

References

-

BenchChem. Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine and related Heterocycles. (2025).[2][1][3] Retrieved from

-

Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4] Chemical Reviews, 95(7), 2457-2483. (1995).[5] Retrieved from

-

Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism. (2024).[5][6] Retrieved from

-

Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. Retrieved from

-

Li, H., et al. Palladium-Catalyzed Cross-Coupling of Pyridylboronic Acids with Heteroaryl Halides. Journal of Organic Chemistry, 80(7), 3616-3619. (2015).[3] Retrieved from

Sources

Application Notes & Protocols for the Buchwald-Hartwig Amination of 4-(5-Bromopyridin-2-yl)oxan-4-ol Derivatives

Introduction: The Strategic Importance of Aminopyridines

The Buchwald-Hartwig amination has become an indispensable tool in modern synthetic chemistry, providing a versatile and efficient pathway for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has supplanted harsher, classical methods, offering broader substrate scope and superior functional group tolerance.[2] Its application is particularly critical in pharmaceutical and materials science, where the synthesis of aryl and heteroaryl amines is a common requirement.[2]

This guide focuses on a specific and challenging substrate class: 4-(5-Bromopyridin-2-yl)oxan-4-ol and its derivatives. Molecules containing this aminopyridine-oxane scaffold are of significant interest in drug discovery. The pyridine ring is a prevalent feature in numerous FDA-approved drugs, and the oxane moiety can improve physicochemical properties such as solubility and metabolic stability. However, the successful amination of this substrate presents unique challenges, including potential catalyst inhibition by the pyridine nitrogen and the presence of a reactive tertiary alcohol.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to navigate these challenges. We will delve into the mechanistic underpinnings of the reaction, offer a detailed guide to protocol development and optimization, and provide robust, actionable experimental procedures and troubleshooting advice.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium(0) species.[3] Understanding this mechanism is paramount for rational catalyst selection and troubleshooting. The cycle is generally accepted to comprise three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4]

-

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[5]

-

Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The choice of base is critical and must be strong enough to facilitate this step without causing degradation of the substrates.[6]

-

Reductive Elimination: This final step involves the formation of the new C-N bond, yielding the desired arylamine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle.

Protocol Development for 4-(5-Bromopyridin-2-yl)oxan-4-ol Derivatives

The successful amination of this substrate class requires careful consideration of several factors, primarily the potential for catalyst inhibition and the reactivity of the free hydroxyl group.

Overcoming Substrate-Specific Challenges

-

Pyridine Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, acting as a catalyst poison and inhibiting catalytic activity.[7] The most effective strategy to mitigate this is the use of sterically hindered, electron-rich biaryl monophosphine ligands.[7] These bulky ligands create a coordinatively saturated environment around the palladium, physically blocking the pyridine nitrogen from binding while still allowing the catalytic cycle to proceed efficiently.

-

The Free Hydroxyl Group: The tertiary alcohol on the oxane ring introduces two potential complications. First, it can compete with the amine as a nucleophile, leading to the formation of an undesired C-O coupled (ether) byproduct.[1] Second, strong alkoxide bases (e.g., NaOtBu) could potentially deprotonate the alcohol, which might interfere with the reaction. While many Buchwald-Hartwig reactions tolerate free hydroxyl groups, careful selection of the base is the primary means of controlling these side reactions. Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often sufficient to promote the desired C-N coupling while minimizing C-O coupling.[7]

Reagent Selection and Optimization

A systematic approach to selecting and screening reagents is crucial for achieving high yields and purity.

Modern palladium precatalysts are highly recommended as they offer greater air stability, ease of handling, and improved reaction consistency.

-

G3/G4 Precatalysts (e.g., XPhos Pd G3/G4): These are often the first choice. They are air-stable solids that rapidly form the active Pd(0) species in solution upon exposure to a base.[8]

-

In situ Generation (e.g., Pd₂(dba)₃ or Pd(OAc)₂): While effective, generating the active catalyst in situ requires careful handling under strictly inert conditions and can sometimes lead to less consistent results compared to well-defined precatalysts.

The choice of ligand is arguably the most critical parameter for this substrate class. Bulky biaryl monophosphine ligands from the Buchwald and Hartwig groups are the state-of-the-art.[5]

| Ligand | General Characteristics | Typical Use Case for This Substrate |

| XPhos | Highly active and versatile for a broad range of aryl halides and amines. Excellent for sterically hindered couplings. | A robust first-choice ligand for coupling both primary and secondary amines to the bromopyridine core. |

| RuPhos | Often provides superior results for sterically demanding secondary amines and some primary amines.[5] | An excellent alternative to XPhos, particularly if the desired amine coupling partner is bulky. |